4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol

Description

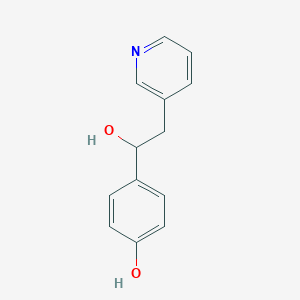

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxy-2-pyridin-3-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,13,15-16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVJFCBOKBFQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555611 | |

| Record name | 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115382-40-6 | |

| Record name | 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Hydroxy 2 Pyridin 3 Yl Ethyl Phenol and Its Analogues

General Synthetic Strategies for Phenol- and Pyridine-Containing Scaffolds

The construction of molecules incorporating both phenol (B47542) and pyridine (B92270) moieties relies on a variety of synthetic strategies. These methods are often designed to be modular, allowing for the introduction of diverse substituents on both the phenolic and pyridinic rings.

A common approach involves the use of cross-coupling reactions, such as the Suzuki or Stille reactions, to connect separate phenol and pyridine-containing fragments. nih.gov These palladium-catalyzed reactions are highly versatile and allow for the formation of a carbon-carbon bond between the two aromatic rings. For instance, a suitably functionalized pyridine, such as a halopyridine, can be coupled with a phenolic boronic acid or organostannane derivative.

Another strategy is the construction of one ring system onto the other. For example, substituted pyridines can be synthesized through condensation reactions of carbonyl compounds or via metal-catalyzed cycloaddition reactions. nih.gov These methods can be adapted to incorporate a pre-existing phenolic group. One such method involves the reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenyl boronic acids, which proceeds through a C-N cross-coupling, electrocyclization, and aerobic oxidation cascade to form highly substituted pyridines. nih.gov

Furthermore, direct C-H functionalization of phenols has emerged as a powerful tool. rsc.org This method avoids the need for pre-functionalization of the phenol ring, offering a more atom- and step-economical approach. rsc.org Electrophilic substitution reactions, like the Friedel-Crafts reaction, can be used to introduce pyridine-containing side chains onto a phenol ring. rsc.org

The synthesis of these scaffolds often requires careful consideration of protecting groups, especially for the reactive hydroxyl group of the phenol, to ensure chemoselectivity during the synthetic sequence. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Specific Chemical Pathways Utilized for 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol Synthesis

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, its synthesis can be inferred from general methods for creating similar structures. A plausible and common pathway would involve the reaction between a protected 4-hydroxyacetophenone and a 3-picolyl halide or a related derivative.

A likely synthetic route would be:

Protection of the phenolic hydroxyl group: The hydroxyl group of 4-hydroxyacetophenone would first be protected, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether, to prevent it from interfering with subsequent reactions.

Formation of a key intermediate: The protected 4-hydroxyacetophenone could then be reacted with a base to form an enolate, which would subsequently react with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. This would form the carbon-carbon bond between the acetyl group and the pyridine ring.

Reduction of the ketone: The resulting ketone would then be reduced to the corresponding secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride. This step creates the hydroxyl group on the ethyl linker.

Deprotection of the phenolic hydroxyl group: Finally, the protecting group on the phenol would be removed to yield the target compound, this compound. For example, a benzyl ether could be removed by catalytic hydrogenation.

Alternatively, a Grignard reaction could be employed. 3-Picolylmagnesium chloride could be prepared and then reacted with a protected 4-hydroxybenzaldehyde. Subsequent workup would yield the desired product after deprotection.

Derivatization Approaches for Structural Modification and Library Generation

The generation of a library of analogs based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. This is achieved by systematically modifying different parts of the molecule.

Functional Group Modifications on the Phenolic Moiety

The phenolic hydroxyl group is a key site for modification. Its acidity and nucleophilicity allow for a range of chemical transformations.

Etherification: The hydroxyl group can be converted into various ethers by reaction with alkyl halides or other electrophiles. This modification can alter the compound's lipophilicity and hydrogen bonding capacity. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides can produce a wide array of esters. nih.gov This can be used to create prodrugs or to modulate the electronic properties of the phenol ring.

Substitution on the aromatic ring: The phenol ring can be further substituted through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation, provided the hydroxyl group is appropriately protected. rsc.org

| Modification | Reagents | Purpose |

| Etherification | Alkyl halides, tosylates | Modulate lipophilicity, hydrogen bonding |

| Esterification | Acyl chlorides, anhydrides | Prodrugs, alter electronic properties |

| Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduce new functional groups |

Positional and Substituent Variations on the Pyridine Ring

The pyridine ring offers multiple positions for introducing substituents, which can significantly impact biological activity. nih.gov

Varying the point of attachment: The ethylphenol group can be attached to the 2-, 3-, or 4-position of the pyridine ring to explore different spatial arrangements. stackexchange.com

Introducing substituents: A wide range of functional groups, including alkyl, aryl, halogen, and nitro groups, can be introduced onto the pyridine ring. nih.gov This can be achieved by using appropriately substituted pyridine starting materials in the synthesis or through late-stage functionalization. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions are effective for adding aryl or alkyl groups. acs.org

| Pyridine Position | Example Substituents | Synthetic Method |

| 2-position | Methyl, Phenyl | Use of 2-substituted pyridine starting material |

| 4-position | Chloro, Nitro | Electrophilic aromatic substitution on pyridine N-oxide |

| 6-position | Ethyl | Cross-coupling reactions |

Chemical Transformations of the Ethyl Linker and Hydroxyl Group

The ethyl linker and its hydroxyl group are also amenable to modification.

Oxidation of the hydroxyl group: The secondary alcohol can be oxidized back to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Dehydration: The alcohol can be dehydrated to form an alkene, creating a double bond in the linker.

Fluorination: The hydroxyl group can be replaced with a fluorine atom, a common strategy in medicinal chemistry to block metabolism and alter electronic properties. hyphadiscovery.com This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST).

Chain homologation or shortening: The length of the linker can be modified to investigate the optimal distance between the phenol and pyridine rings.

Analytical Characterization Techniques for Confirming Molecular Structures

The confirmation of the molecular structure of this compound and its analogs is accomplished using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution patterns on both the phenol and pyridine rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound. nih.gov This technique provides confirmation of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups, while characteristic peaks would also appear for the aromatic rings.

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule in the solid state. nih.gov This technique can confirm the relative stereochemistry and reveal details about bond lengths, bond angles, and intermolecular interactions. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the calculated values for the proposed structure.

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, substitution patterns |

| Mass Spectrometry | Molecular weight, elemental composition |

| Infrared Spectroscopy | Presence of functional groups (e.g., -OH, C=C) |

| X-ray Crystallography | 3D molecular structure, stereochemistry, bond parameters |

| Elemental Analysis | Elemental percentage composition |

Exploration of Biological Activities and Molecular Mechanisms of 4 1 Hydroxy 2 Pyridin 3 Yl Ethyl Phenol and Its Analogues

Antiviral Activity Investigations

The emergence of novel viral pathogens necessitates the exploration of new antiviral agents. Analogues of 4-(1-hydroxy-2-(pyridin-3-yl)ethyl)phenol, particularly those sharing the phenolic and pyridine-like moieties, have been investigated for their potential to combat viral infections.

Mechanisms of Viral Replication Interference

While direct studies on this compound are unavailable, research on structurally related niclosamide (B1684120) analogues provides insights into potential antiviral mechanisms. Niclosamide, an anthelmintic drug, has been shown to inhibit the replication of viruses like SARS-CoV-2. The proposed mechanism for some analogues involves the induction of autophagy in host cells, a cellular process that can degrade viral components. The structural flexibility and electronic properties of these analogues appear to be crucial for their antiviral activity. For instance, modifications to the linker between the phenolic and aniline (B41778) rings in niclosamide analogues have been shown to impact their ability to inhibit viral replication, suggesting that the spatial arrangement of these functional groups is key to their mechanism of action. nih.gov

Efficacy against Specific Viral Pathogens

Analogues of niclosamide have demonstrated notable efficacy against beta-coronaviruses, including SARS-CoV-2. In a study focused on developing anti-SARS-CoV-2 agents, several niclosamide analogues were synthesized and evaluated. One particular analogue, compound 21, exhibited an EC50 of 1.00 μM against SARS-CoV-2, which was a significant improvement over the parent compound, niclosamide (EC50 = 4.63 μM). nih.gov This enhanced potency, coupled with reduced cytotoxicity, highlights the potential of this structural class in the development of new antiviral therapies. The data underscores the importance of the substituted phenol (B47542) and the amide linkage in conferring antiviral properties against beta-coronaviruses. nih.gov

Enzyme Inhibition Studies

The structural features of this compound, namely the phenol and pyridine (B92270) rings, are present in numerous enzyme inhibitors. This section explores the inhibitory activities of its analogues against various enzyme classes.

Characterization of Molecular Interactions with Enzyme Active Sites

The pyridine ring, a key component of the nicotinamide (B372718) moiety in nicotinamide adenine (B156593) dinucleotide (NAD), is central to the function of many enzymes. Inhibitors designed to mimic the transition state of methylation reactions catalyzed by nicotinamide N-methyltransferase (NNMT) provide valuable insights into active site interactions. These inhibitors often link a nicotinamide-like fragment to a mimic of the methyl donor, S-adenosyl-l-methionine (SAM). nih.govacs.org Studies on these bisubstrate inhibitors reveal that the aromatic moiety, which can be a substituted pyridine, engages in π-π stacking interactions within the nicotinamide binding pocket of the enzyme. acs.org The nature and substitution of this aromatic ring, as well as the length and flexibility of the linker, are critical for potent inhibition, demonstrating the precise structural requirements for effective binding to the enzyme's active site. researchgate.net Furthermore, the possible competition between pyridine-containing compounds and ethanol (B145695) for a zinc atom in the active center of alcohol dehydrogenase suggests another mode of interaction with enzyme active sites. nih.gov

Kinase Inhibition Profiling

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine ring is a common scaffold in the design of kinase inhibitors. Several pyrimidine-4-yl-ethanol derivatives, which bear a structural resemblance to this compound, have been synthesized and evaluated as ROS1 kinase inhibitors. tandfonline.comtandfonline.com These compounds showed inhibitory activity in the micromolar range. tandfonline.com Furthermore, 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net The discovery of pyridine-quinoline hybrids as inhibitors of PIM-1 kinase and 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors further illustrates the versatility of the pyridine scaffold in targeting different kinases. nih.govnih.gov

The following table summarizes the kinase inhibitory activities of some pyridine-containing analogues.

| Compound Class | Target Kinase | Activity |

| Pyrimidine-4-yl-ethanol derivatives | ROS1 | Micromolar range inhibition tandfonline.com |

| 5-Aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent inhibitors researchgate.net |

| Pyridine-quinoline hybrids | PIM-1 | Competitive and non-competitive inhibition nih.gov |

| 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK | Potent inhibitors nih.gov |

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govmdpi.com Polyphenols are a well-known class of natural compounds that can inhibit XO, and their mechanism often involves binding to the enzyme's active site, thereby hindering substrate access. mdpi.comnih.gov The inhibitory activity of polyphenolic compounds is often linked to the presence and position of hydroxyl groups on their aromatic rings, which can form hydrogen bonds with key residues in the XO active site. mdpi.com

While direct studies on this compound are not extensively documented, research on structurally related compounds provides insight into its potential as an XO inhibitor. For instance, studies on thiazolidinedione derivatives incorporating a pyridinyl moiety have shown inhibitory activity against XO. nih.govresearchgate.net Specifically, a series of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione analogues were synthesized and evaluated as XO inhibitors. nih.gov One of the most effective compounds in this series demonstrated 72% inhibition of human milk XO, an effect supported by molecular docking studies. nih.gov The presence of the pyridinyl ring in these active analogues suggests that this structural feature, also present in this compound, may contribute to the interaction with and inhibition of xanthine oxidase. nih.gov

Tyrosinase Inhibition Activity

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) pigment production. nih.govmdpi.com Its inhibition is a key strategy for developing depigmentation agents used in cosmetics and treatments for hyperpigmentation disorders. nih.gov Phenolic compounds are widely recognized as tyrosinase inhibitors due to their structural similarity to tyrosine, the enzyme's natural substrate. mdpi.com The inhibitory mechanism can involve chelating the copper ions in the enzyme's active site. mdpi.com

The structure of this compound contains a para-hydroxyphenyl group, a feature considered important for the tyrosinase inhibitory process. ewha.ac.kr Research on other phenolic inhibitors has highlighted the significance of this moiety. ewha.ac.kr Furthermore, compounds containing a pyridine ring, such as 3-hydroxypyridine-4-ones, have been identified as tyrosinase inhibitors. nih.gov Although these pyridinones were initially investigated as iron chelators, their ability to inhibit tyrosinase was noted as a significant secondary characteristic. nih.gov Given that this compound possesses both a phenol and a pyridine ring, it combines key structural elements known to contribute to tyrosinase inhibition. The inhibitory potential of flavonoids, another class of phenolic compounds, is also heavily dependent on the number and position of hydroxyl groups on their skeletons. mdpi.com

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov Inhibition of Hsp90 disrupts the chaperone cycle, leading to the degradation of these client proteins and making it an attractive target for anticancer therapies. nih.govresearchgate.net

The N-terminal domain of Hsp90 contains an ATP-binding site that is the target for many small-molecule inhibitors. nih.gov Structural motifs like resorcinol (B1680541) and carbamate (B1207046) groups are known to form critical hydrogen bond networks within this binding site, conferring high affinity. nih.gov Research into novel Hsp90 inhibitors has explored various chemical scaffolds, including those with pyridyl moieties. A study on N-pyridoyl-Δ²-pyrazoline analogues identified them as a new class of Hsp90 inhibitors. nih.govresearchgate.net Molecular design and docking studies of these compounds revealed significant interactions with key amino acid residues in the ATP-binding site, such as Asp93. nih.govresearchgate.net Additionally, fragment-based screening has identified pyridyl-containing fragments as binders to the Hsp70-Hsp90 organising protein (HOP), suggesting the utility of this chemical group in targeting the chaperone machinery. chemrxiv.org The presence of both hydroxylated phenyl and pyridyl groups in this compound suggests it may possess the necessary structural features to interact with the Hsp90 binding pocket.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govescholarship.org The lack of selective inhibitors has historically been an obstacle to fully understanding the enzyme's role. nih.govrsc.org

In the search for such inhibitors, a class of quinazoline (B50416) sulfonamide derivatives was investigated. nih.govescholarship.org Structure-activity relationship studies revealed that the pyridyl-phenyl side chain was crucial for inhibitory potency. escholarship.org A significant finding from this research was the positional effect of the nitrogen atom in the pyridine ring. While the 2-pyridyl derivative showed modest activity, a notable increase in potency was observed with the 3-pyridyl derivative , which exhibited an IC₅₀ value of approximately 26 μM. nih.govescholarship.org This enhanced potency suggests that the nitrogen at the 3-position of the pyridine ring engages in a specific, favorable interaction with a recognition site within the NAPE-PLD enzyme. escholarship.org This finding is directly relevant to this compound, which features the same critical 3-pyridyl (or pyridin-3-yl) moiety.

| Compound Analogue | Position of Pyridyl Nitrogen | IC₅₀ (μM) |

|---|---|---|

| Pyridazine Analogue (14) | N/A | ~124 |

| 2-Pyridyl Derivative (16) | 2-position | ~120 |

| 4-Pyridyl Derivative (18) | 4-position | ~34 |

| 3-Pyridyl Derivative (17) | 3-position | ~26 |

Enolase Isoform Selective Inhibition (based on related structural analogues)

Enolase is a glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. wikipedia.orgmedchemexpress.com It exists in different isoforms, and isoform-selective inhibition has been explored as a therapeutic strategy in cancer and infectious diseases. wikipedia.orgnih.gov Small-molecule inhibitors, often designed as analogues of the catalytic intermediate, have been developed as chemical probes for this enzyme. wikipedia.org

A notable class of enolase inhibitors are phosphonates. Research has identified (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX) as a potent and selective inhibitor of human enolase 2 (ENO2) and Naegleria fowleri enolase (NfENO). nih.gov HEX demonstrated an IC₅₀ of 0.14 μM against NfENO. nih.gov The structure of HEX, which contains a hydroxyl group and a six-membered nitrogen-containing ring, shows some topographical similarity to the 1-hydroxy-2-(pyridin-3-yl)ethyl portion of the target compound. The development of isoform-selective inhibitors often relies on exploiting differences in the size and shape of the enzyme's active site pocket. nih.gov While direct evidence is lacking, the structural elements of this compound could serve as a basis for designing novel enolase inhibitors, following the principles established with compounds like HEX.

| Compound | NfENO IC₅₀ (μM) | Human ENO2 IC₅₀ (μM) |

|---|---|---|

| SF2312 | 0.31 ± 0.07 | 0.04 ± 0.01 |

| HEX | 0.14 ± 0.04 | 0.07 ± 0.02 |

| deoxy-SF2312 | 1.1 ± 0.3 | 0.09 ± 0.02 |

Receptor Binding and Modulation Studies

The study of how ligands bind to and modulate receptors is fundamental to drug discovery. nih.gov The specific structural features of a molecule dictate its affinity and selectivity for different receptor subtypes. nih.gov

Analogues of this compound have been investigated for their receptor binding capabilities, particularly in the context of estrogen receptors (ER). A study focused on a series of phenethyl pyridines, which share the core structure of a pyridine ring linked by a two-carbon chain to a phenol, evaluated their binding to ERα and ERβ. nih.gov These compounds were designed as ERβ-selective ligands. nih.gov The research found that replacing a phenol ring in traditional bibenzyl estrogens with a 3-hydroxy-pyridine ring could produce compounds with high affinity and selectivity for ERβ. nih.gov

Elucidation of Ligand-Receptor Interaction Dynamics

The dynamics of ligand-receptor interactions determine a compound's pharmacological profile, including its affinity, selectivity, and functional effect (agonist or antagonist). arxiv.orgrsc.org For the phenethyl pyridine analogues, competitive radiometric binding assays were used to determine their relative binding affinities (RBAs) for human ERα and ERβ compared to estradiol. nih.gov

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |

|---|---|---|---|

| Estradiol | 100 | 100 | 1 |

| Analogue 18 | 0.5 | 20 | 40 |

| Analogue 19 | 0.4 | 15 | 38 |

| Analogue 27 | 1.0 | 29 | 29 |

| Analogue 31b | 0.4 | 15 | 38 |

Opioid Receptor Binding Affinities and Selectivity

There is no direct experimental data available for the opioid receptor binding affinity of this compound. However, the structure of this compound, particularly the N-substituted phenethyl-like portion, shares similarities with N-phenethylnormorphine, a potent opioid agonist. d-nb.info Studies on N-substituted morphine derivatives have shown that the N-phenethyl group can significantly enhance binding affinity and potency at the µ-opioid receptor (MOR). d-nb.info This is attributed to the phenethyl group reaching an additional binding site within the receptor cleft. d-nb.info

Research on N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphans has further elucidated the role of N-substituents in modulating opioid receptor affinity and efficacy. For instance, the N-phenethyl substituted analogue in this series was found to be a high-affinity µ-agonist. nih.gov The introduction of a p-nitro group to the N-phenethyl substituent was shown to further enhance both binding affinity and µ-agonist potency. nih.gov

The binding affinities of various opioid ligands, including those with structural similarities to the N-substituent of this compound, have been determined. For example, N-phenylpropylnormorphine demonstrated high affinity and selectivity for the µ-opioid receptor with a Ki value of 0.93 nM. researchgate.net

Table 1: Opioid Receptor Binding Affinities of Selected Analogues

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| N-phenethyl-5-(3-hydroxyphenyl)morphan (1R,5R,9S-16) | µ | 0.073 |

| δ | 0.74 | |

| κ | 1.99 | |

| Fentanyl | δ | 242.5 ± 102.5 |

| Morphine | δ | 68.5 ± 19.5 |

| Xorphanol | δ | 1.0 ± 0.2 |

Data sourced from multiple studies and presented for comparative purposes. d-nb.infonih.gov

Estrogen Receptor Binding and Inactivation Assays

Direct estrogen receptor (ER) binding data for this compound is not available. However, research on other hydroxyphenyl and pyridinyl-containing compounds provides some insight. The presence of a phenolic hydroxyl group is a key structural feature for many estrogenic compounds, as it can mimic the A-ring of estradiol. uthscsa.edu

Studies on a series of substituted 4'-hydroxyl-styrylpyridines and phenylethylpyridines, which share structural motifs with the target compound, have been conducted to evaluate their ER binding affinity. nih.gov While most of these compounds showed only modest affinity, one fluorescent analogue, (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene, demonstrated reasonably good binding affinity for the ER. nih.gov This suggests that the combination of a hydroxyphenyl group and a pyridine ring can lead to ER interaction. nih.gov

Further research on isoflavones with a 7-hydroxy-3-(4-hydroxyphenyl) structure showed low affinities for estrogen receptors, with a preference for ERα over ERβ. nih.gov The structural diversity of ligands that can bind to the estrogen receptor is vast, and even simple phenols and their derivatives have been shown to possess some affinity. nih.gov For instance, 4-benzyloxyphenol has been identified as an ER binder. nih.gov

Table 2: Estrogen Receptor Binding Affinities of Selected Analogues

| Compound | Receptor Type | Relative Binding Affinity (RBA, %) |

|---|---|---|

| (E)-1-(4-Hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene | ER | Good Affinity (qualitative) |

| 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones with basic side chain | ERα/ERβ | Low Affinity |

| 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine | ERβ | 36-fold selective for ERβ |

Data is qualitative or relative and sourced from various studies. nih.govnih.govresearchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT1A) Binding Profiles

There is no specific data available regarding the binding profile of this compound at serotonin receptors. The structural framework does not immediately suggest a high affinity for common serotonin receptor subtypes based on well-established pharmacophores. However, some opioid compounds, such as methadone, pethidine, and fentanyl, have shown low micromolar affinity for the 5-HT2A receptor. nih.gov Given the structural relationship of the target compound to some opioid pharmacophores, a weak interaction cannot be entirely ruled out without direct experimental evidence.

Histamine (B1213489) H3 Receptor Antagonism

No direct experimental data exists for the histamine H3 receptor (H3R) antagonist activity of this compound. H3R antagonists often contain a basic nitrogen-containing moiety, such as a piperidine (B6355638) or piperazine (B1678402) ring, connected via a linker to an aromatic or heteroaromatic group. acs.orgnih.gov The pyridine ring in this compound could potentially serve as the basic moiety required for H3R interaction.

Studies on piperidine and piperazine derivatives have shown that modifications to the basic and aromatic parts of the molecule significantly influence H3R affinity. acs.orgnih.gov For instance, some piperidine derivatives with a 4-pyridyl moiety have demonstrated high affinity for H3 receptors, with Ki values in the low nanomolar range. acs.org The protonation state of the basic nitrogen is crucial for the interaction with the receptor. acs.org While these compounds are structurally distinct from this compound, they highlight the potential for pyridine-containing structures to bind to the H3R.

Table 3: Histamine H3 Receptor Binding Affinities of Selected Pyridine-Containing Analogues

| Compound Class | Linker | Basic Moiety | hH3R Ki (nM) |

|---|---|---|---|

| Biphenylalkoxyamines | Pentyl/Hexyl | Piperidine/Azepane | 19-561 |

| Piperidine Derivatives | Propoxy | 4-Pyridylpiperidine | 7.7 - 69 |

| Piperazine Derivatives | Propyl-phenoxy | p-Nitrophenylpiperazine | Moderate Affinity |

Data represents a range of affinities for different analogues within each class. nih.govmdpi.com

Beta-2 Adrenergic Receptor Agonism (suggested by structural similarity)

The chemical structure of this compound is that of a pyridylethanolamine, a class of compounds known to act as beta-adrenergic receptor agonists. nih.govnih.gov Specifically, it is an analogue of phenylethanolamines like salbutamol, which are selective beta-2 adrenergic receptor agonists. nih.gov The key pharmacophoric elements for beta-2 agonist activity, namely the ethanolamine (B43304) side chain and the aromatic ring (in this case, a pyridine ring), are present in the target compound. nih.gov

Research on 2-pyridylethanolamines has shown that replacing the phenyl ring of a phenylethanolamine with a 2-pyridyl system can result in compounds that retain high potency as bronchodilators (a beta-2 mediated effect) and may have greater selectivity for tracheobronchial versus cardiac tissue. nih.gov Although the target compound has a 3-pyridyl group, the general findings for pyridylethanolamines suggest a high likelihood of beta-2 adrenergic receptor agonism.

Table 4: Beta-2 Adrenergic Receptor Activity of a Structurally Related Analogue

| Compound | Activity | Selectivity (Tracheal vs. Atrial) |

|---|---|---|

| 2-tert-Butylamino-1-(5-hydroxy-2-pyridyl)ethanol | High Potency | Markedly Greater than Phenyl-analogue |

Data is qualitative and based on in vitro studies on guinea pig tissues. nih.gov

Evaluation of Additional Preclinical Biological Activities

Anti-inflammatory Efficacy

While direct studies on the anti-inflammatory efficacy of this compound are not available, research on structurally related compounds suggests potential anti-inflammatory activity.

A study on a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), which shares the 4-hydroxyphenyl group and a hydroxylated alkyl chain, demonstrated significant anti-inflammatory effects. nih.govnih.gov HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov The mechanism of action was shown to involve the suppression of iNOS and COX-2 expression through the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

Furthermore, studies on derivatives of 3-hydroxy pyridine-4-one have also reported anti-inflammatory properties. nih.gov These compounds were shown to inhibit carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for these pyridine derivatives involves their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov Given that this compound contains both a hydroxyphenyl group and a pyridine moiety, it is plausible that it could exert anti-inflammatory effects through similar mechanisms.

Antibacterial and Antifungal Spectrum

Phenolic compounds are well-established antibacterial agents. rroij.com They typically function by denaturing and coagulating proteins. rroij.com Phenol itself demonstrates bacteriostatic effects at lower concentrations (0.1%-1%) and becomes fungicidal at slightly higher concentrations (1%–2%). rroij.com The antimicrobial efficacy of phenolic derivatives can be influenced by various factors, including the presence of other chemical groups. rroij.com

Derivatives of this compound, as part of the broader class of pyridine-phenol hybrids, have shown antimicrobial activity against a range of bacterial strains. For instance, certain chalcone (B49325) derivatives of pyridine-phenols have demonstrated significant inhibitory effects on E. coli. The antimicrobial action of phenolic compounds is often dependent on their structure. For example, the number and position of hydroxyl groups on the phenol ring play a crucial role in their antibacterial spectrum. rroij.com Some phenolic compounds have been shown to disrupt the integrity of the cytoplasmic membrane in bacteria like S. aureus.

In terms of antifungal activity, phenolic compounds have been investigated for their efficacy against various human and plant pathogens. nih.gov For example, extracts from Vitis vinifera, which are rich in phenolic compounds, have demonstrated antifungal properties. nih.gov While resveratrol, a well-known polyphenol, has shown activity against some Candida species, it is not effective against all strains. nih.gov However, certain derivatives have shown promise. For instance, aminobenzylnaphthols derived from natural prolinol have exhibited interesting activity against C. albicans, suggesting a potential avenue to address antifungal resistance. researchgate.net

The general mechanism of antibacterial action for many phenolic acids in Gram-negative bacteria involves crossing the cell membrane in their undissociated form, leading to intracellular acidification and protein denaturation. mdpi.com Functionalization of natural phenolic compounds, such as through esterification or hydroxylation, can significantly enhance their antimicrobial activity. mdpi.com

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

| Compound/Extract | Target Organism(s) | Observed Effect |

| Pyridine-phenol chalcone derivatives | E. coli | IC50 values <10 µM |

| Prolinol-derived aminobenzylnaphthol | C. albicans | Interesting antifungal activity researchgate.net |

| Phenol | Bacteria and Fungi | Bacteriostatic (0.1-1%), Fungicidal (1-2%) rroij.com |

| Vitis vinifera extracts | Human pathogenic fungi | Antifungal properties nih.gov |

Antifibrotic Effects in Experimental Models

Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins. uclouvain.be A key event in this process is the activation of hepatic stellate cells (HSCs). uclouvain.be Various experimental models are used to study liver fibrosis, including chemical-induced models using substances like carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN), and surgical models like bile duct ligation (BDL). nih.govwuxibiology.com

Polyphenolic compounds have shown potential in mitigating fibrosis in various experimental settings. For instance, in a model of human senescent lung fibroblasts, a combination of metformin (B114582) and caffeic acid was found to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8, which are associated with the senescence-associated secretory phenotype (SASP) that can drive fibrosis. nih.gov This combination also demonstrated the ability to control collagen production in this in vitro model. nih.gov

In the context of liver fibrosis, a study on 1-phenyl-2-pentanol (B45728) (1-PHE), a compound identified from Moringa oleifera, demonstrated anti-fibrotic effects in a TGF-β1-induced model of activated human hepatic stellate cells (LX-2). mdpi.com Treatment with 1-PHE led to the downregulation of key fibrosis markers, including collagen type I alpha 1 chain (COL1A1) and matrix metalloproteinase-2 (MMP2). mdpi.com Proteomic analysis suggested that 1-PHE may exert its effects by modulating the Wnt/β-catenin signaling pathway. mdpi.com

Experimental models of fibrosis are crucial for evaluating the therapeutic potential of new compounds. These models, both in vivo and in vitro, aim to replicate the key pathological features of the disease, allowing for the screening and mechanistic study of anti-fibrotic agents. uclouvain.benih.govwuxibiology.com

Analgesic Properties

Phenolic compounds and their derivatives have been investigated for their analgesic properties in various experimental models of pain. nih.goveurekaselect.com Nociception, the neural process of encoding noxious stimuli, can be initiated by thermal, mechanical, or chemical triggers. physio-pedia.com

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant analgesic effects in animal models. nih.gov In a study evaluating four new derivatives, all compounds showed notable analgesia in the acetic acid-induced writhing test and the second phase of the formalin test. nih.govresearchgate.net One compound, in particular, which was less polar than the others, was identified as the most potent, suggesting that better penetration into lipophilic sites of action may enhance analgesic activity. nih.govresearchgate.net

Similarly, newly synthesized 4(1H)-pyridinone derivatives have exhibited higher analgesic activities than acetylsalicylic acid in the acetic acid-induced writhing test. nih.gov The formalin test, which has an early neurogenic phase and a later inflammatory phase, is a common model for assessing analgesic agents. nih.gov The ability of these compounds to inhibit both phases suggests a dual mechanism of action, targeting both central and peripheral pain pathways.

Furthermore, a novel synthetic curcuminoid analogue, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), has shown both peripheral and central antinociceptive activities. mdpi.com It was found to be effective in the acetic acid-induced writhing test, the formalin test, and the hot-plate test. mdpi.com Its mechanism of action appears to involve the modulation of the vanilloid and glutamatergic systems. mdpi.com The use of phenol itself for chemical neurolysis of genicular nerves is also being explored for osteoarthritic knee pain. arthritis.org

Table 2: Analgesic Activity of Pyridine and Phenol Derivatives in Animal Models

| Compound/Derivative | Animal Model | Result |

| 3-hydroxy-pyridine-4-one derivatives | Acetic acid-induced writhing test, Formalin test | Significant analgesia nih.govresearchgate.net |

| 4(1H)-pyridinone derivatives | Acetic acid-induced writhing test | Higher analgesic activity than acetylsalicylic acid nih.gov |

| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Acetic acid-induced writhing test, Formalin test, Hot-plate test | Significant peripheral and central antinociceptive effects mdpi.com |

Antioxidant Capacity and Free Radical Scavenging

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov This activity is crucial in protecting cells from oxidative stress, a key factor in various diseases.

The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups on the aromatic ring. nih.gov These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov Studies have shown that pyridine-phenol hybrids exhibit significant antioxidant properties, with some derivatives demonstrating enhanced radical scavenging capabilities due to resonance stabilization.

The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govnih.gov For example, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside (DBPG), a polyphenolic glycoside, has demonstrated potent scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals. nih.gov

Furthermore, polyphenol-functionalized chitooligosaccharide pyridinium (B92312) salts have shown improved antioxidant activities, which increase with the concentration of the sample and the number of phenolic hydroxyl groups. nih.gov In a study of various essential oils, those with high phenolic content, such as cinnamon bark and origanum, exhibited strong DPPH free-radical scavenging activity. jfda-online.com The major phenolic components in these oils, like eugenol (B1671780) and carvacrol, were identified as the primary contributors to their antioxidant capabilities. jfda-online.com

The molecular mechanism of radical scavenging by polyphenolic compounds is often attributed to the ease with which their hydrogen atoms can be donated to active free radicals. nih.gov This has been supported by numerous studies showing a strong correlation between total phenolic content and antioxidant activity in various plant extracts. nih.govui.ac.id

Table 3: Antioxidant Activity of Phenolic Compounds

| Compound/Extract | Assay | Key Finding |

| Pyridine-phenol hybrids | Radical scavenging assays | Enhanced radical scavenging capabilities |

| 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside (DBPG) | DPPH, ABTS, Superoxide radical scavenging | Potent antioxidant activity nih.gov |

| Polyphenol-functionalized chitooligosaccharide pyridinium salts | DPPH, Superoxide anion, Reducing power assays | Enhanced antioxidant properties with more phenolic hydroxyl groups nih.gov |

| Cinnamon bark and Origanum essential oils | DPPH free-radical scavenging | Strong antioxidant activity correlated with high phenolic content jfda-online.com |

Antiproliferative Activity in in vitro Cell Lines

Derivatives of this compound have been investigated for their potential to inhibit the growth of cancer cells. The cytotoxic effects of various pyridine-phenol compounds have been evaluated in several cancer cell lines.

For instance, N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides have demonstrated cytotoxicity against a number of cultured cell lines. nih.gov Some of these agents were found to inhibit DNA synthesis in L1210 leukemia cells. nih.gov Similarly, a series of novel thieno[2,3-b]pyridine (B153569) derivatives have been designed and screened for their cytotoxic activities against various cancer cell lines, including HepG-2 (liver), Caco-2 (colon), MCF-7 (breast), and PC-3 (prostate). nih.gov

In another study, N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives were evaluated for their antiproliferative effects on HCT 116 (colon), H 460 (lung), MCF-7 (breast), and K562 (leukemia) cell lines. nih.gov All tested compounds showed antiproliferative activity, with four adamantane-containing derivatives being particularly active and selective at low micromolar concentrations. nih.gov The mechanism of action for these compounds appeared to involve cell cycle arrest, with treated cells showing a reduced number of cells in the S phase and an accumulation in the G0/G1 or G2/M phases. nih.gov

Furthermore, nortopsentin analogues containing a pyrrolo[2,3-b]pyridine scaffold have shown good antiproliferative effects against a full panel of approximately 60 human tumor cell lines, with GI50 values in the low micromolar to nanomolar range. researchgate.net The mechanism of action for these derivatives in human hepatoma HepG2 cells was found to be pro-apoptotic, associated with mitochondrial dysfunction and cell cycle arrest in the G2/M phase. researchgate.net

The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures cell viability. nih.gov

Table 4: In Vitro Antiproliferative Activity of Pyridine-Phenol Analogues

| Compound/Derivative | Cell Line(s) | Key Finding |

| N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and adamantyl derivatives | HCT 116, H 460, MCF-7, K562 | Adamantane derivatives active at low micromolar concentrations; induce cell cycle arrest. nih.gov |

| Nortopsentin analogues with pyrrolo[2,3-b]pyridine scaffold | ~60 human tumor cell lines | GI50 values in the low micromolar to nanomolar range; pro-apoptotic mechanism. researchgate.net |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Some derivatives showed good activity against several cell lines. nih.gov |

| N-pyridinyl and N-quinolinyl substituted phthalimides and succinimides | Various cultured cell lines | Demonstrated cytotoxicity; some inhibited DNA synthesis. nih.gov |

Hemorheological Activity

Hemorheology is the study of the flow properties of blood and its components. Blood viscosity is a key hemorheological parameter, and increases in blood and plasma viscosity have been linked to an increased risk of atherothrombotic vascular disease. nih.gov

While direct studies on the hemorheological activity of this compound are not widely available, the antioxidant and anti-inflammatory properties of phenolic compounds could indirectly influence blood rheology. Oxidative stress and inflammation are known to contribute to endothelial dysfunction and alterations in blood cell properties, which can in turn affect blood viscosity.

For instance, phenolic compounds have been shown to reduce the formation of reactive oxygen species and inhibit inflammatory pathways. nih.gov By mitigating oxidative damage and inflammation, these compounds could potentially improve endothelial function and reduce the tendency for red blood cell aggregation and platelet activation, all of which are factors that influence blood viscosity.

Further research is needed to directly evaluate the effects of this compound and its analogues on hemorheological parameters such as blood viscosity, plasma viscosity, and red blood cell deformability. Such studies would provide valuable insights into the potential cardiovascular benefits of this class of compounds.

Structure Activity Relationship Sar Studies of 4 1 Hydroxy 2 Pyridin 3 Yl Ethyl Phenol Analogues

Impact of Phenolic Hydroxyl Group Position and Substituent Modifications

The phenolic hydroxyl (-OH) group is a critical determinant of biological activity in many compounds, influencing properties from antioxidant capacity to receptor binding through hydrogen bond donation and acceptance. pjmhsonline.com Its position on the aromatic ring and its modification can drastically alter a molecule's efficacy.

Research on various phenolic compounds demonstrates that the presence and number of hydroxyl groups often correlate with their antioxidant and antiproliferative activities. pjmhsonline.com The antioxidant effect is frequently attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to trap free radicals. pjmhsonline.com Studies on coumarin (B35378) derivatives, for instance, have shown that the phenolic hydroxyl groups are beneficial for antioxidant and antiproliferative effects. pjmhsonline.com Conversely, modifying this group, such as through methylation to form a less hydrophilic ether, can diminish these specific activities while potentially enhancing others, like antimicrobial effects, by increasing lipophilicity and cell penetration. pjmhsonline.compjmhsonline.com

In the context of lignin (B12514952) nanoparticles, the amount of phenolic hydroxyl groups was found to have a high negative correlation with the size of the resulting nanoparticles, indicating that these groups influence nucleation and condensation processes. researchgate.net For polyphenols containing an m-dihydroxy structure, the number and location of phenolic hydroxyl groups were key factors affecting their ability to inhibit the formation of certain mutagenic compounds. nih.gov The modification of hyaluronic acid with catechol or gallol (which contain phenolic hydroxyls) also highlights the role of these groups in chemical reactivity and bioactivity. rsc.org

Table 1: Effects of Phenolic Hydroxyl Group Modification on Bioactivity.

Role of the Pyridine (B92270) Ring and its Substituents on Bioactivity

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. researchgate.netnih.gov Its nitrogen atom improves physicochemical properties like aqueous solubility and the ability to form hydrogen bonds, which can enhance a molecule's metabolic stability and permeability. nih.govmdpi.com

The position of the nitrogen atom within the pyridine ring (isomerism) significantly impacts the molecule's electronic properties and spatial arrangement, leading to different biological activities. researchgate.net For example, in a study of Schiff bases containing a pyridine moiety, the 4-pyridyl isomer (4Py) showed more effective inhibition against Staphylococcus aureus, whereas the 3-pyridyl isomer (3Py) was more effective against Escherichia coli. nih.govresearchgate.net This demonstrates that the nitrogen's location can determine the selectivity and spectrum of antibacterial activity. nih.govresearchgate.net

Similarly, in the development of antiviral pyrazolopyridine derivatives, the activity varied with the substituent at the C4 position, where different pyridyl isomers (2-pyridyl, 3-pyridyl, 4-pyridyl) were tested, showing that the placement of the nitrogen is a key factor for optimizing antiviral potency. ucla.edu The basicity of the pyridine ring, which is governed by the nonconjugated lone pair of electrons on the nitrogen, influences its ability to interact with biological targets. nih.gov

Table 2: Influence of Pyridine Nitrogen Position on Biological Activity.

Adding substituents to the pyridine ring is a common strategy to fine-tune a compound's biological profile. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of these substituents can profoundly alter activity. mdpi.comresearchgate.net

In one study on pyridine derivatives, the presence of -OMe, -OH, -C=O, and -NH2 groups was found to enhance antiproliferative activity, while bulky groups or halogens tended to decrease it. mdpi.com Research on epibatidine (B1211577) analogues showed that substitutions on the pyridine ring with groups like fluoro, bromo, and amino resulted in significant differences in binding affinity, efficacy, and potency at neuronal nicotinic receptors. nih.gov For instance, the fluoro analogue displayed affinities 52- to 875-fold greater at β2- than at β4-containing receptors. nih.gov Another study found that inserting CH3 and NO2 groups in the para position improved antiproliferative activity, whereas CH3 groups at the ortho and meta positions decreased it. mdpi.com These findings underscore the sensitivity of bioactivity to both the type and location of substituents on the pyridine ring.

Table 3: Impact of Substituents on the Pyridine Ring on Bioactivity.

Contribution of the Hydroxyl Group on the Ethyl Linker to Biological Activity

The hydroxyl group attached to the ethyl linker connecting the phenol (B47542) and pyridine rings creates a chiral center, making it a pivotal feature for stereospecific interactions with biological targets. This -OH group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional bonds with amino acid residues in enzymes or receptors. nih.gov

In compounds like Labetalol, which contains a similar 1-hydroxy-2-(amino)ethyl bridge, this hydroxyl group is essential for its antagonist effect at adrenoceptors. researchgate.net The ability to form specific hydrogen bonds is a well-established principle in drug design, often leading to higher binding affinity and potency. nih.gov While direct SAR studies on this specific hydroxyl group in 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol are not detailed in the provided literature, its capacity for hydrogen bonding is a fundamental contributor to its potential biological activity.

Stereochemical Considerations and Enantiomeric Potency Differences

The presence of a chiral carbon in the ethyl linker means that this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and metabolic profiles. researchgate.net

This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. For example, in the case of the drug salbutamol, the R-enantiomer is the active form (eutomer) responsible for the therapeutic effect, while the S-enantiomer (distomer) may contribute to side effects. researchgate.net Similarly, the disposition of 3,4-methylenedioxymethamphetamine (MDMA) in humans is stereoselective, with the more active S-enantiomer having a shorter half-life than the R-enantiomer. nih.govresearchgate.net For Labetalol, which has two chiral carbons, only specific stereoisomers are responsible for the desired antagonist effects on adrenoceptors, while others are inactive or may cause toxicity. researchgate.net Therefore, it is highly probable that the R- and S-enantiomers of this compound would display different potencies and biological effects, making stereochemical analysis essential for development.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can predict the activity of new, unsynthesized analogues, guiding drug design and prioritizing synthetic efforts. nih.gov

For classes of compounds like phenols and pyridine derivatives, QSAR models have been successfully developed. nih.gov The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as topological, electronic, and physicochemical properties (e.g., hydrophobicity via log Kow). nih.gov Statistical methods, such as multiple linear regression or more complex non-linear methods like gene expression programming, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov For a series of phenolic compounds, descriptors related to drug-likeness, molecular fingerprints, and electronic properties were found to be correlated with their anti-DPPH radical activity. nih.gov A successful QSAR model can provide valuable insights into which structural features are most important for the desired biological effect. nih.gov

Computational Chemistry and Molecular Modeling of 4 1 Hydroxy 2 Pyridin 3 Yl Ethyl Phenol

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand like 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol might interact with a biological target, such as an enzyme or a receptor.

Docking simulations can forecast the specific binding mode and orientation of this compound within the active site of a protein. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), indicates the strength of the interaction. A lower binding energy suggests a more stable ligand-protein complex. For instance, in studies of similar compounds, induced-fit docking (IFD) has been employed to account for the flexibility of the protein's active site upon ligand binding. mdpi.com The results of such simulations are typically presented in a table that ranks different poses based on their predicted affinities.

Table 1: Predicted Binding Affinities of this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| 1 | -8.5 | 0.58 |

| 2 | -8.2 | 0.95 |

| 3 | -7.9 | 1.5 |

| 4 | -7.5 | 3.2 |

This table is illustrative and represents the type of data generated from molecular docking studies.

A critical outcome of molecular docking is the identification of key amino acid residues that form significant interactions with the ligand. For this compound, the hydroxyl group of the phenol (B47542) and the nitrogen atom of the pyridine (B92270) ring are likely to act as hydrogen bond donors and acceptors, respectively. The secondary alcohol can also participate in hydrogen bonding. Studies on analogous N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have shown that their backbones can form hydrogen bonds with residues such as serine, lysine, and aspartate in the kinase domain of proteins like PI3Kα. mdpi.com These interactions are fundamental for the stability of the ligand-protein complex.

Table 2: Key Amino Acid Interactions for this compound in a Hypothetical Protein Active Site

| Interacting Group of Ligand | Amino Acid Residue | Interaction Type |

| Phenolic Hydroxyl | Aspartate (ASP) | Hydrogen Bond |

| Pyridine Nitrogen | Serine (SER) | Hydrogen Bond |

| Ethyl Hydroxyl | Lysine (LYS) | Hydrogen Bond |

| Phenyl Ring | Phenylalanine (PHE) | π-π Stacking |

This table illustrates the specific interactions that can be identified through molecular docking analysis.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that govern chemical behavior.

Global reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to assess the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive. Other descriptors like chemical potential, hardness, and electrophilicity can also be determined. For example, quantum chemical calculations on the anticancer drug quercitrin (B1678633) have been used to determine its optimized structure and vibrational frequencies. nih.gov

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Chemical Potential (µ) | -3.5 |

| Hardness (η) | 2.3 |

| Electrophilicity (ω) | 2.68 |

This table presents hypothetical quantum chemical calculation results for the target compound.

Conformational analysis is performed to identify the low-energy, stable conformations of this compound. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Once the stable conformations are identified, a pharmacophore model can be generated. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For ligands of the sigma 3 receptor, pharmacophore mapping has been used to identify common structural features among active compounds. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies

The insights gained from molecular modeling studies can be leveraged in both ligand-based and structure-based drug design strategies.

In ligand-based drug design , the known structure-activity relationships of a series of active compounds are used to develop a pharmacophore model. This model then guides the design of new molecules with improved activity. The conformational and pharmacophore analysis of this compound would be the first step in such an approach.

In structure-based drug design , the three-dimensional structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. The molecular docking results for this compound, which identify key binding interactions, would be instrumental in this strategy. For example, knowing that the phenolic hydroxyl group forms a critical hydrogen bond, new derivatives could be designed to optimize this interaction. This approach has been successfully used in the design of PI3Kα inhibitors. mdpi.com

Preclinical Metabolic Fate of 4 1 Hydroxy 2 Pyridin 3 Yl Ethyl Phenol and Analogues

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a new chemical entity involves assessing its stability in the presence of metabolic enzymes. springernature.com These in vitro assays provide a preliminary indication of how rapidly the compound might be cleared from the body. springernature.com

Liver Microsomal and Hepatocyte Incubation Studies

The liver is the primary site of drug metabolism in the body. thermofisher.com Therefore, in vitro models derived from the liver, such as liver microsomes and hepatocytes, are invaluable tools for predicting a compound's metabolic fate. thermofisher.comresearchgate.net Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Hepatocytes, on the other hand, are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of hepatic metabolism. thermofisher.comresearchgate.net

Incubation studies with these systems involve exposing the compound of interest to either microsomes or hepatocytes and monitoring its disappearance over time. springernature.com This allows for the determination of key pharmacokinetic parameters that predict the compound's metabolic clearance. nuvisan.com The rate of metabolism in these systems helps to rank-order compounds and guide further development. thermofisher.com

For 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol, studies would typically involve incubating the compound with human and other species' liver microsomes and hepatocytes to assess its metabolic stability. While specific data for this exact compound is not publicly available, the general methodology provides a framework for how its stability would be evaluated. The stability of a related analogue, a fluorinated derivative, was shown to be significantly extended in human and mouse liver S9 fractions due to the prevention of hydroxylation on the pyridine (B92270) ring. researchgate.net

Table 1: Representative Data from a Hypothetical Liver Microsomal Stability Assay

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Determination of Apparent Intrinsic Clearance

From the data generated in microsomal and hepatocyte incubation studies, the apparent intrinsic clearance (CLint) can be calculated. nuvisan.com Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com It is directly related to the activity of the metabolizing enzymes. nuvisan.com

The in vitro half-life (t1/2), the time it takes for 50% of the parent compound to be metabolized, is first determined from the disappearance curve. thermofisher.com The intrinsic clearance is then calculated using this half-life and the incubation conditions. thermofisher.com A high CLint value suggests that the compound is rapidly metabolized by the liver, which could lead to a short duration of action in the body. Conversely, a low CLint value indicates greater metabolic stability. mdpi.com

Plasma and S9 Fraction Stability Evaluation

In addition to liver-based systems, the stability of a compound is also assessed in plasma and S9 fractions. Plasma contains various enzymes that can contribute to a compound's metabolism, although to a lesser extent than the liver. mdpi.com Stability in plasma is important for understanding the compound's fate in the systemic circulation. researchgate.net

The S9 fraction is a supernatant from a centrifuged liver homogenate that contains both microsomal and cytosolic enzymes. nih.gov This makes it a useful tool for assessing both Phase I and Phase II metabolism in a single assay. researchgate.net The S9 fraction is considered a cost-effective and comprehensive screening system for metabolic stability. researchgate.netnih.gov Comparing stability data from microsomes, S9 fractions, and hepatocytes can provide a more complete understanding of a compound's metabolic profile. nih.gov For instance, a compound that is stable in microsomes but unstable in S9 or hepatocytes may be primarily cleared by Phase II metabolism.

Identification and Characterization of In Vitro Metabolites

Once the metabolic stability of a compound has been established, the next step is to identify the specific metabolites that are formed. nih.gov This is crucial for understanding the metabolic pathways involved and for identifying any potentially reactive or pharmacologically active metabolites. nih.gov

Glucuronidation Pathways (e.g., Ether and Acyl Glucuronides)

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a drug or its metabolite. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), generally increases the water solubility of the compound, facilitating its excretion from the body. nih.gov For a compound like this compound, which contains both a phenolic hydroxyl group and an aliphatic hydroxyl group, glucuronidation can occur at either of these positions, leading to the formation of ether and acyl glucuronides, respectively. nih.gov

The identification of these glucuronide conjugates is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Studies on similar compounds have shown that both aromatic-linked and aliphatic-linked glucuronides can be formed in vitro. nih.gov However, the preferred site of glucuronidation under physiological conditions is often the aromatic hydroxyl group. nih.gov The formation of an acyl glucuronide can sometimes be associated with covalent binding to proteins. nih.gov

Cytochrome P450 (CYP)-Mediated Oxidative Transformations

The cytochrome P450 (CYP) enzyme system is a major catalyst of Phase I oxidative metabolism. nih.gov These enzymes are responsible for a wide range of chemical transformations, including hydroxylation, N-dealkylation, and oxidation. nih.govrsc.org For this compound, CYP-mediated oxidation could occur on the aromatic rings (both the phenol (B47542) and pyridine rings) or at the benzylic carbon. nih.govnih.gov

Oxidation of the phenyl ring can lead to the formation of phenolic metabolites or potentially reactive epoxide intermediates. nih.gov Hydroxylation of the pyridine ring is also a common metabolic pathway. researchgate.net The specific CYP isoforms involved in the metabolism of a compound are often identified using a panel of recombinant human CYP enzymes. mdpi.com Understanding which CYP enzymes are responsible for the metabolism of this compound is important for predicting potential drug-drug interactions.

Sulfation Pathways

The preclinical metabolic fate of this compound, a β-hydroxy-phenylethylamine derivative, is anticipated to involve extensive phase II conjugation reactions, with sulfation being a prominent pathway. While direct metabolic studies on this specific compound are not extensively available in the public domain, the biotransformation of structurally similar compounds, such as octopamine (B1677172) and synephrine, provides a strong basis for predicting its metabolic clearance.

Sulfation is a major route of metabolism for phenolic compounds and is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate. taylorfrancis.com For phenolic compounds like this compound, the primary sites for sulfation are the phenolic hydroxyl group and potentially the secondary alcohol.

The key SULT isoenzymes involved in the metabolism of phenolic xenobiotics are primarily from the SULT1 family, with SULT1A1 and SULT1A2 being particularly significant. nih.gov SULT1A1 exhibits broad substrate specificity for a variety of phenolic compounds, while SULT1A3, also known as dopamine (B1211576) SULT, shows a preference for catecholamines but can also sulfate (B86663) other phenylethylamines. nih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to individual variations in sulfation capacity, which can affect the pharmacokinetics and pharmacodynamics of drugs metabolized through this pathway. nih.gov

The sulfation of the phenolic hydroxyl group of this compound would result in the formation of a sulfate conjugate. This process generally leads to a more water-soluble and pharmacologically inactive metabolite that can be readily excreted in the urine. The sulfation of dopamine, a related endogenous catecholamine, has been shown to be a critical metabolic pathway that can modulate its biological activity. nih.gov

Based on the metabolism of analogous compounds, it is highly probable that this compound undergoes significant first-pass metabolism via sulfation in the liver and small intestine, which are rich in SULT enzymes. The resulting sulfate conjugate is then expected to be the major metabolite found in plasma and urine.

Table 1: Key Sulfotransferase Isoforms and Their Relevance to Phenolic Compound Metabolism

| SULT Isoform | Primary Substrates | Potential Role in the Metabolism of this compound |

| SULT1A1 | Wide variety of phenols, drugs, and xenobiotics. nih.gov | Likely the primary enzyme responsible for the sulfation of the phenolic hydroxyl group. |

| SULT1A2 | Phenolic compounds. nih.gov | May contribute to the overall sulfation of the compound. |

| SULT1A3 | Dopamine and other catecholamines. nih.gov | Potential for involvement due to the phenylethylamine scaffold, though likely to a lesser extent than SULT1A1. |

| SULT2A1 | Steroids and some xenobiotics. | Less likely to be a major contributor compared to the SULT1 family. |

Prodrug Strategies for Enhanced Bioavailability and Intracellular Release (based on related structural analogues)

The inherent phenolic and β-hydroxyl groups in this compound make it a prime candidate for extensive first-pass metabolism, primarily through glucuronidation and sulfation. This can significantly limit its oral bioavailability. To overcome this challenge, various prodrug strategies can be employed, drawing from established approaches for other phenolic and hydroxylated compounds. nih.govnih.gov The core principle of a prodrug is to mask the metabolically susceptible functional groups with a promoiety that is later cleaved in vivo to release the active parent drug. nih.govnih.gov

A common and effective strategy for phenolic compounds is to form an ester prodrug by acylating the phenolic hydroxyl group. This masks the phenol from conjugation enzymes during absorption. nih.gov The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the physicochemical properties of the prodrug, such as solubility and permeability. For instance, creating an acetylsalicylate ester of β-estradiol, a phenolic drug, resulted in a 17-fold increase in oral bioavailability in dogs. nih.gov

For enhanced intracellular delivery, more sophisticated prodrug designs can be utilized. These often involve linkers that are cleaved by intracellular enzymes or specific physiological conditions within the target cells. rsc.org For example, prodrugs can be designed to be substrates for transporters that facilitate their entry into cells, such as the human peptide transporter 1 (hPEPT1). nih.gov Once inside the cell, esterases or other enzymes can cleave the promoiety, releasing the active drug at its site of action. nih.gov

Another innovative approach involves the use of nanoparticles to deliver prodrugs. rsc.org The prodrug can be encapsulated within or conjugated to a nanoparticle, which can protect it from premature metabolism and facilitate its accumulation in target tissues through effects like the enhanced permeability and retention (EPR) effect in tumors. rsc.org The release of the active drug can then be triggered by specific stimuli within the target microenvironment, such as changes in pH or the presence of specific enzymes or reactive oxygen species (ROS). rsc.org

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Promoieties/Linkers | Rationale | Potential Advantages |

| Ester Prodrugs | Acetyl, Salicylate, Amino Acid Esters nih.govnih.gov | Mask the phenolic hydroxyl group to prevent first-pass metabolism. | Increased oral bioavailability, tunable hydrolysis rates. |

| Transporter-Targeted Prodrugs | Dipeptide or amino acid promoieties nih.gov | Utilize transporters like hPEPT1 for enhanced absorption and cellular uptake. | Improved absorption, potential for targeted delivery. |

| Nanoparticle-Based Prodrugs | Encapsulation in liposomes or polymeric nanoparticles; conjugation to nanoparticles. rsc.org | Protect the drug from degradation and facilitate targeted delivery. | Enhanced stability, targeted release, potential for reduced side effects. |

| Stimuli-Responsive Prodrugs | pH-sensitive linkers, enzyme-cleavable linkers, ROS-responsive linkers. rsc.org | Triggered release of the active drug at the target site. | Increased therapeutic efficacy and reduced systemic exposure. |

By employing these prodrug strategies, the therapeutic potential of this compound and its analogues could be significantly enhanced by improving their pharmacokinetic profiles and enabling more efficient delivery to their intended sites of action.

Preclinical in Vivo Pharmacological and Disposition Studies

Efficacy Evaluation in Relevant Animal Models (e.g., Antiviral, Antifibrotic Studies)

There are no publicly available scientific reports detailing the evaluation of 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol in animal models for antiviral or antifibrotic efficacy. While research into novel antiviral and antifibrotic agents is an active area of investigation, with numerous compounds being assessed in various animal models, this specific compound has not been the subject of such published studies.

Pharmacokinetic Profiles in Preclinical Species (e.g., Rats, Mice, Monkeys)

The pharmacokinetic properties of a compound are crucial for its development as a potential therapeutic agent. However, no data has been published on the pharmacokinetic profile of this compound in any preclinical species.